molecular formula C12H19N3O2S B3302726 {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine CAS No. 918865-21-1

{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine

Cat. No. B3302726
CAS RN: 918865-21-1
M. Wt: 269.37 g/mol
InChI Key: WXMIOOYURPGNME-UHFFFAOYSA-N
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Description

“{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is a chemical compound with the CAS Number: 655256-68-1 . It has a molecular weight of 205.3 . The IUPAC name for this compound is 2-(4-methyl-1-piperazinyl)benzylamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is 1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 . The InChI key is GRSJANZWLLXZFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is a liquid at room temperature . It has a molecular weight of 205.3 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory effects . A new piperazine compound (LQFM182) was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test .

Reduction of Pro-Inflammatory Cytokines

The compound has been found to reduce the levels of pro-inflammatory cytokines IL-1b and TNF-a . This reduction could potentially have significant implications for the treatment of conditions characterized by inflammation .

Synthesis of Benzimidazole Analogs

“{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is used in the synthesis of 2-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride and 2-{5-[(4-ethylpiperazin-1-yl)-sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride . These are benzimidazole analogs of sildenafil, which is marketed for the treatment of erectile dysfunction .

Antibacterial Activities

Derivatives of “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” have been assayed for their in vitro antibacterial activities . These activities were tested against six representative Gram-positive bacteria and four Gram-negative bacteria .

Chemical Research

This compound is provided to early discovery researchers as part of a collection of unique chemicals . It is used in various chemical research applications .

Toxicity Studies

The compound has been studied for its acute oral systemic toxicity in mice . It was classified in GHS category 300 \ LD50 \ 2000 mg/kg .

Safety and Hazards

The safety information for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

While specific future directions for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” are not available in the search results, related compounds such as ASP3026 have been identified as potent and selective ALK inhibitors, suggesting potential applications in the treatment of ALK-positive non-small cell lung cancer .

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMIOOYURPGNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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